N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine
CAS No.:
Cat. No.: VC13444352
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3 |
|---|---|
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | N'-(1-benzylpiperidin-3-yl)-N'-cyclopropylethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 |
| Standard InChI Key | CRCGYKIBBHDDOT-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
-
IUPAC Name: N'-(1-Benzylpiperidin-3-yl)-N'-cyclopropylethane-1,2-diamine
-
Molecular Formula: C₁₇H₂₇N₃
-
Molecular Weight: 273.4 g/mol
Structural Components
-
Piperidine Core: A six-membered nitrogen-containing ring substituted at the 3-position.
-
Benzyl Group: Attached to the piperidine nitrogen, enhancing lipophilicity and π-π stacking potential.
-
Cyclopropyl Substituent: Introduces ring strain and acts as a bioisostere, influencing electronic and steric properties.
-
Ethane-1,2-diamine Backbone: Provides chelation sites for metal coordination .
Synthesis and Chemical Reactivity
Synthetic Routes
While detailed protocols are scarce, synthesis likely involves:
-
Piperidine Ring Formation: Starting from pyridine derivatives via hydrogenation or cyclization.
-
Benzyl Introduction: Alkylation of the piperidine nitrogen using benzyl halides.
-
Cyclopropane Functionalization: Achieved via cyclopropanation reactions (e.g., Simmons–Smith) or nucleophilic substitution .
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids |
| Reduction | H₂/Pd-C | Alcohols, amines |
| Substitution | Alkyl halides, amines | Functionalized derivatives |
Physicochemical Properties
Computed Properties
| Property | Value |
|---|---|
| XLogP3 | 2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 32.5 Ų |
| Rotatable Bonds | 6 |
Stability and Solubility
-
Stability: Likely stable under inert conditions but sensitive to strong acids/bases.
-
Solubility: Moderate lipid solubility due to the benzyl group; limited aqueous solubility.
Biological Activity and Research Findings
Pharmacological Profile
-
Receptor Interactions: Structural analogs show affinity for sigma receptors (σ1 and σ2), with Ki values in the nanomolar range .
-
Antimicrobial Potential: Preliminary studies on similar diamines suggest activity against Gram-positive bacteria.
Mechanistic Insights
-
Enzyme Inhibition: May inhibit protein arginine methyltransferases (PRMTs), altering epigenetic regulation.
-
Neurotransmitter Modulation: Potential interactions with dopamine receptors, implicating roles in neurological disorders .
Applications in Research
Medicinal Chemistry
-
Lead Compound: Serves as a scaffold for developing receptor-targeted therapeutics.
-
Chelation Therapy: Ethylene diamine moiety enables metal ion binding for catalytic or diagnostic applications .
Material Science
-
Ligand Design: Utilized in synthesizing transition metal complexes for catalysis or materials synthesis.
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume